3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester 3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester
Brand Name: Vulcanchem
CAS No.: 1315560-05-4
VCID: VC2670479
InChI: InChI=1S/C13H19N3O2/c1-9(2)18-13(17)11-4-3-6-15-12(11)16-7-5-10(14)8-16/h3-4,6,9-10H,5,7-8,14H2,1-2H3/t10-/m0/s1
SMILES: CC(C)OC(=O)C1=C(N=CC=C1)N2CCC(C2)N
Molecular Formula: C13H19N3O2
Molecular Weight: 249.31 g/mol

3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester

CAS No.: 1315560-05-4

Cat. No.: VC2670479

Molecular Formula: C13H19N3O2

Molecular Weight: 249.31 g/mol

* For research use only. Not for human or veterinary use.

3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester - 1315560-05-4

Specification

CAS No. 1315560-05-4
Molecular Formula C13H19N3O2
Molecular Weight 249.31 g/mol
IUPAC Name propan-2-yl 2-[(3S)-3-aminopyrrolidin-1-yl]pyridine-3-carboxylate
Standard InChI InChI=1S/C13H19N3O2/c1-9(2)18-13(17)11-4-3-6-15-12(11)16-7-5-10(14)8-16/h3-4,6,9-10H,5,7-8,14H2,1-2H3/t10-/m0/s1
Standard InChI Key IMOVIMGSLCKDOP-JTQLQIEISA-N
Isomeric SMILES CC(C)OC(=O)C1=C(N=CC=C1)N2CC[C@@H](C2)N
SMILES CC(C)OC(=O)C1=C(N=CC=C1)N2CCC(C2)N
Canonical SMILES CC(C)OC(=O)C1=C(N=CC=C1)N2CCC(C2)N

Introduction

Basic Identification and Chemical Properties

3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester is a pyrrolidine-containing heterocyclic compound with specific stereochemistry. Its fundamental chemical properties are summarized in Table 1.

Table 1: Chemical Identification and Basic Properties

PropertyInformation
CAS Registry Number1315560-05-4
Molecular FormulaC₁₃H₁₉N₃O₂
Molecular Weight249.31 g/mol
IUPAC Name1-methylethyl 2-[(3S)-3-amino-1-pyrrolidinyl]pyridine-3-carboxylate
Physical StateSolid (at standard conditions)
Minimum Purity Specification95% (commercial grade)
Transport ClassificationNot classified as hazardous material

The compound features a pyridine ring system with a carboxylic acid ester moiety (1-methylethyl/isopropyl ester) at the 3-position and a substituted pyrrolidinyl group at the 2-position. A distinctive feature is the stereogenic center at the 3-position of the pyrrolidine ring, specifically in the (S) configuration, which likely influences its biological activity profile .

Structural Characteristics

The molecular structure incorporates three key components:

  • A pyridine ring with a carboxylic acid isopropyl ester at the 3-position

  • A pyrrolidinyl substituent at the 2-position of the pyridine ring

  • An amino group at the (3S) position of the pyrrolidine ring

This specific arrangement creates a compound with potential for hydrogen bonding through the amino group and nitrogen atoms, while the ester function provides lipophilic characteristics. The chiral center at the pyrrolidine ring introduces stereoselectivity that may be critical for any biological activity .

Structural Relationship to Other Pyridinecarboxylic Acid Derivatives

3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester belongs to a broader family of pyridinecarboxylic acid derivatives, several of which demonstrate diverse applications in medicinal chemistry.

Table 2: Comparison with Related Pyridinecarboxylic Acid Derivatives

CompoundMolecular FormulaStructural DistinctionsPotential Applications
3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl esterC₁₃H₁₉N₃O₂(3S)-3-amino-pyrrolidinyl at 2-positionMedicinal chemistry research
3-Pyridinecarboxylic acid, trimethylsilyl esterC₉H₁₃NO₂SiTrimethylsilyl protecting groupSynthetic intermediate, analytical standard
3-Pyridinecarboxylic acid, 2-amino-5-cyano-1,4-dihydro-6-methyl-4-(3-phenyl-5-quinolinyl)-, 1-methylethyl ester, (4R)-C₂₆H₂₄N₄O₂Complex dihydropyridine structure with quinoline moietyPharmacological research (BAY-y-5959)
3-Pyridinecarboxylic acid, 1-methyl-2-((3-pyridinylcarbonyl)amino)ethyl esterC₁₅H₁₅N₃O₃Pyridinylcarbonylamino substituentResearch applications

The structural diversity within this class of compounds highlights the versatility of the pyridinecarboxylic acid scaffold for creating compounds with potentially varied biological activities .

Research Status and Future Directions

Research Gaps and Opportunities

Several research opportunities exist for further exploration of this compound:

  • Pharmacological Profiling: Comprehensive screening against various biological targets to establish activity profile

  • Structure-Activity Relationship Studies: Systematic modification of key structural elements to optimize activity

  • Metabolism and Pharmacokinetics: Investigation of metabolic fate and bioavailability

  • Stereochemical Significance: Comparative studies with the (3R) enantiomer to determine the importance of stereochemistry

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